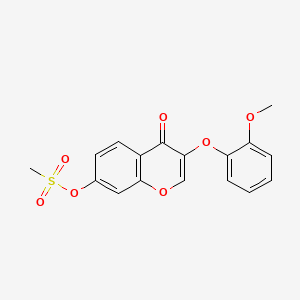

3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate

Description

Properties

IUPAC Name |

[3-(2-methoxyphenoxy)-4-oxochromen-7-yl] methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7S/c1-21-13-5-3-4-6-14(13)23-16-10-22-15-9-11(24-25(2,19)20)7-8-12(15)17(16)18/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUFSUOCLQAVSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.

Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable phenol derivative reacts with the chromen-4-one intermediate.

Methanesulfonation: The final step involves the esterification of the hydroxyl group with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-ol derivatives.

Substitution: Nucleophilic substitution reactions can replace the methoxy or methanesulfonate groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chroman-4-ol derivatives.

Scientific Research Applications

3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and biological pathways.

Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

Industry: The compound can be used in the development of new materials, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate involves its interaction with specific molecular targets and pathways. The methoxyphenoxy group and the chromen-4-one core can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methanesulfonate ester may also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with its analogs:

Notes:

- Target Compound vs.

- Target Compound vs. Bromophenyl Analog (): The bromophenyl substituent enhances halogen bonding, which could improve target affinity in crystallographic studies. However, the 2-methoxyphenoxy group in the target compound may offer better metabolic stability due to reduced steric hindrance.

- Comparison with Indole Derivatives (): Indole-based analogs with 2-methoxyphenoxyethylamino side chains show distinct biological activities (e.g., antiarrhythmic effects) due to their adrenoceptor binding. This highlights how core structure (chromenone vs. indole) dictates pharmacological targets.

Research Findings and Methodologies

- In Silico Studies: utilized MM/GBSA calculations to predict binding affinities of chromenone analogs, a method applicable to the target compound for virtual screening .

- Crystallographic Tools : Programs like SHELXL () and Mercury () enable precise structural determination and packing analysis, critical for comparing substituent effects on crystal lattices .

- Pharmacopeial Standards (): Related carbazole impurities highlight the importance of stringent quality control in drug development, though their activities differ from chromenones.

Biological Activity

3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate is a synthetic organic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. Characterized by its chromen-4-one core structure, this compound features a methoxyphenoxy group and a methanesulfonate ester, which enhance its reactivity and solubility, making it suitable for various applications in biological research and pharmacology .

Potential Therapeutic Applications

Research indicates that this compound exhibits several biological activities, particularly in the realms of anti-inflammatory and anticancer properties. These activities are attributed to the compound's ability to interact with critical biological pathways and enzymes involved in inflammation and cancer progression.

- Anti-inflammatory Activity

- Anticancer Properties

- Studies suggest that this compound may induce apoptosis in cancer cells by modulating various signaling pathways. Its structural characteristics allow it to interact with cellular targets that regulate cell proliferation and survival .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies indicate that it may influence:

- Enzyme activity related to inflammation (e.g., COX enzymes).

- Cellular signaling pathways associated with apoptosis and cancer cell growth.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol | Contains a methoxyphenoxy group but differs in core structure | Focuses on different biological activities |

| 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | Features multiple methoxy groups with distinct core structure | Potential anti-cancer properties due to triazole group |

The unique combination of a chromenone core with both a methoxyphenoxy group and a methanesulfonate ester may confer distinctive reactivity and biological profiles compared to these similar compounds .

In Vitro Studies

Recent studies have evaluated the biological activity of this compound using various in vitro models:

- Cytotoxicity Assays :

- The compound was tested against several cancer cell lines (e.g., MCF-7 breast cancer cells), demonstrating significant cytotoxic effects at specific concentrations.

- Enzyme Inhibition Studies :

Molecular Docking Studies

In silico molecular docking studies have been performed to predict the binding affinity of this compound with target proteins involved in inflammation and cancer. These studies suggest favorable interactions through hydrogen bonding and hydrophobic interactions, further supporting its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.